molecular formula C23H48ClNO2 B099513 Bis(2-hydroxyethyl)methyloleylammonium chloride CAS No. 18448-65-2

Bis(2-hydroxyethyl)methyloleylammonium chloride

Cat. No.: B099513
CAS No.: 18448-65-2
M. Wt: 406.1 g/mol
InChI Key: RBRXPPLNXDVMKG-GMFCBQQYSA-M
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Description

Bis(2-hydroxyethyl)methyloleylammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2 . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

Bis(2-hydroxyethyl)methyloleylammonium chloride is utilized in several scientific research fields:

Safety and Hazards

When handling Bis(2-hydroxyethyl)methyloleylammonium chloride, it’s important to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)methyloleylammonium chloride typically involves the reaction of oleylamine with ethylene oxide and methyl chloride . The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Organic solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of oleylamine, ethylene oxide, and methyl chloride.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.

    Purification: Using distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)methyloleylammonium chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products

    Oxidation: Produces oxides and hydroxides.

    Reduction: Yields secondary amines and alcohols.

    Substitution: Forms various substituted ammonium compounds.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis in microbial cells . This action is primarily due to its amphiphilic nature, allowing it to integrate into lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)oleylmethylammonium chloride
  • Quaternary ammonium compounds, C12-18-alkylbis(hydroxyethyl)methyl, chlorides

Uniqueness

Bis(2-hydroxyethyl)methyloleylammonium chloride stands out due to its specific oleyl group, which imparts unique hydrophobic and hydrophilic balance, making it particularly effective as a surfactant and antimicrobial agent .

Properties

IUPAC Name

bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1/b11-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXPPLNXDVMKG-GMFCBQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051818
Record name (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
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CAS No.

18448-65-2
Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl)methyloleylammonium chloride
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Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
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Record name (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(hydroxyethyl)methyloleylammonium chloride
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Record name BIS(2-HYDROXYETHYL)METHYLOLEYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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